molecular formula C8H9NO2S B1429113 5-Methyl-6-methylsulfanyl-nicotinic acid CAS No. 1355226-55-9

5-Methyl-6-methylsulfanyl-nicotinic acid

Cat. No. B1429113
M. Wt: 183.23 g/mol
InChI Key: OHJARNLNPHKLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-methylsulfanyl-nicotinic acid, also known as MMNA, is an organic compound . It belongs to the class of nicotinic acid derivatives. The IUPAC name for this compound is methyl 5-methyl-6-(methylsulfanyl)nicotinate .


Synthesis Analysis

The synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid and its derivatives has been reported in several studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study developed the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .


Molecular Structure Analysis

The molecular formula of 5-Methyl-6-methylsulfanyl-nicotinic acid is C8H9NO2S . The InChI code for this compound is 1S/C9H11NO2S/c1-6-4-7(9(11)12-2)5-10-8(6)13-3/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-6-methylsulfanyl-nicotinic acid include a molecular weight of 197.26 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Industrial Applications

5-Methyl-6-methylsulfanyl-nicotinic acid, a derivative of nicotinic acid, plays a role in various industrial applications. Nicotinic acid, a naturally occurring pyridine carboxylic acid, is essential for humans and animals and used in antipelagic agents. Industrially, it is produced mainly by oxidation processes, but new technologies are necessary for environmentally friendly production. A literature review by Lisicki et al. (2022) focuses on ecological methods to produce nicotinic acid from raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, highlighting potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).

Synthesis and Reactions

Research on the synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid derivatives has been conducted. Pratap et al. (2007) developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids. This process includes reactions involving methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates and cyanamide or arylamidine (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).

Spectroscopic Properties and Calculations

Gökce and Bahçelī (2013) presented theoretical analyses of the possible conformations, molecular structures, vibrational, and electronic properties of 2-(methylthio)nicotinic acid, synonymously known as 2-(methylsulfanyl)nicotinic acid. Their study includes FT-IR and micro-Raman spectra analysis, providing insights into the structural and spectroscopic characteristics of this compound (Gökce & Bahçelī, 2013).

Optical Properties in Complexes

A study by Godlewska et al. (2020) investigated the optical properties of complexes involving 5-methyl-3-nicotinic acids. They synthesized complexes with terbium(III) and gadolinium(III) and characterized them through various spectroscopic techniques. The study provides insights into the luminescence and dynamics of the excited states of these complexes, contributing to the understanding of energy transfer processes (Godlewska, Hanuza, Hermanowicz, Lisiecki, Lorenc, Ryba-Romanowski, Kucharska, Ptak, & Macalik, 2020).

Herbicidal Activity and SAR Study

The herbicidal activity of compounds derived from nicotinic acid has been researched. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, assessing their herbicidal activity against specific plant species. This research contributes to the development of new herbicides based on the structure-activity relationships of these compounds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Safety And Hazards

The safety information available indicates that 5-Methyl-6-methylsulfanyl-nicotinic acid may cause serious eye irritation and could be harmful to aquatic life . The compound should be handled with care, and appropriate safety measures should be taken during its use .

properties

IUPAC Name

5-methyl-6-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJARNLNPHKLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-methylsulfanyl-nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-6-methylsulfanyl-nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-6-methylsulfanyl-nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-6-methylsulfanyl-nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-6-methylsulfanyl-nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-6-methylsulfanyl-nicotinic acid
Reactant of Route 6
5-Methyl-6-methylsulfanyl-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.